molecular formula C20H22 B14287667 2,6-Di(propan-2-yl)anthracene CAS No. 138249-37-3

2,6-Di(propan-2-yl)anthracene

Cat. No.: B14287667
CAS No.: 138249-37-3
M. Wt: 262.4 g/mol
InChI Key: BGVFNKGUYCVYBQ-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)anthracene is an organic compound belonging to the anthracene family, characterized by the presence of two isopropyl groups attached to the 2 and 6 positions of the anthracene core. Anthracene derivatives are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(propan-2-yl)anthracene typically involves Friedel-Crafts alkylation reactions. One common method is the reaction of anthracene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Di(propan-2-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di(propan-2-yl)anthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di(propan-2-yl)anthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di(propan-2-yl)anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its isopropyl groups enhance solubility and stability, making it suitable for various applications in materials science and optoelectronics .

Properties

IUPAC Name

2,6-di(propan-2-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-13(2)15-5-7-17-12-20-10-16(14(3)4)6-8-18(20)11-19(17)9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFNKGUYCVYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732166
Record name 2,6-Di(propan-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-37-3
Record name 2,6-Di(propan-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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